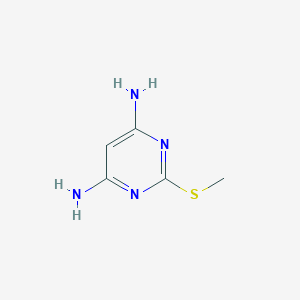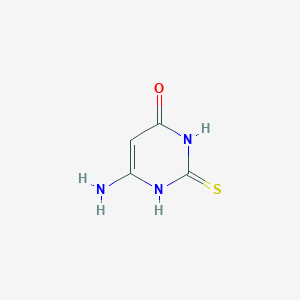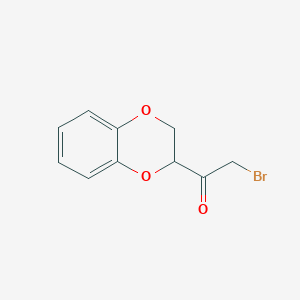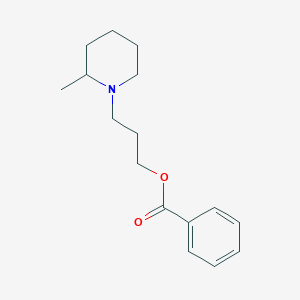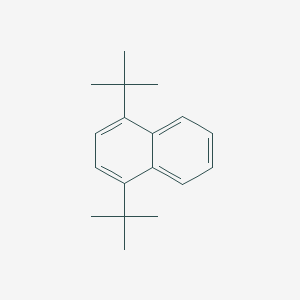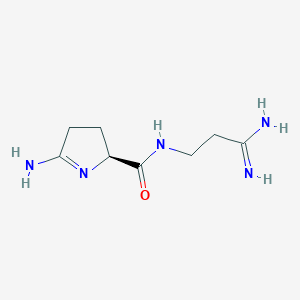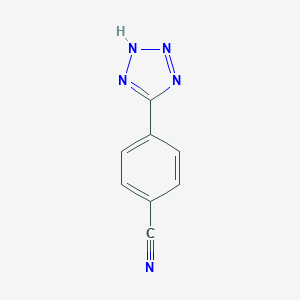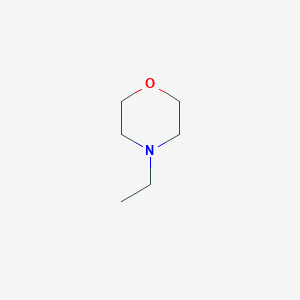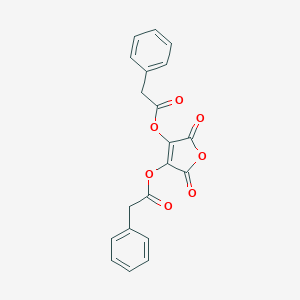
Dihydroxymaleic anhydride bis(phenylacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxymaleic anhydride bis(phenylacetate), also known as DHMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DHMA is a derivative of maleic anhydride and phenylacetic acid, and its chemical structure consists of two phenylacetate groups attached to a dihydroxymaleic anhydride molecule.
Mecanismo De Acción
The mechanism of action of Dihydroxymaleic anhydride bis(phenylacetate) is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Dihydroxymaleic anhydride bis(phenylacetate) has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
Dihydroxymaleic anhydride bis(phenylacetate) has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Dihydroxymaleic anhydride bis(phenylacetate) has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dihydroxymaleic anhydride bis(phenylacetate) has several advantages for lab experiments, including its easy synthesis, solubility in organic solvents, and potential anti-cancer properties. However, Dihydroxymaleic anhydride bis(phenylacetate) has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Direcciones Futuras
For research on Dihydroxymaleic anhydride bis(phenylacetate) include further studies on its anti-cancer properties and potential applications in the treatment of inflammatory diseases. Dihydroxymaleic anhydride bis(phenylacetate) may also have potential applications in materials science and catalysis, and further studies on its properties in these fields are needed. Additionally, further studies are needed to fully understand the mechanism of action of Dihydroxymaleic anhydride bis(phenylacetate) and its potential toxicity.
Métodos De Síntesis
Dihydroxymaleic anhydride bis(phenylacetate) can be synthesized by reacting maleic anhydride with phenylacetic acid in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction produces Dihydroxymaleic anhydride bis(phenylacetate) as a white crystalline solid that is soluble in organic solvents such as acetone and ethanol.
Aplicaciones Científicas De Investigación
Dihydroxymaleic anhydride bis(phenylacetate) has been studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, Dihydroxymaleic anhydride bis(phenylacetate) has been used as a crosslinking agent for the synthesis of polymeric materials with improved mechanical and thermal properties. In catalysis, Dihydroxymaleic anhydride bis(phenylacetate) has been used as a catalyst for the synthesis of various organic compounds. In biomedical research, Dihydroxymaleic anhydride bis(phenylacetate) has been studied for its potential anti-cancer properties.
Propiedades
Número CAS |
132-81-0 |
|---|---|
Nombre del producto |
Dihydroxymaleic anhydride bis(phenylacetate) |
Fórmula molecular |
C20H14O7 |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
[2,5-dioxo-4-(2-phenylacetyl)oxyfuran-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C20H14O7/c21-15(11-13-7-3-1-4-8-13)25-17-18(20(24)27-19(17)23)26-16(22)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
SVZZYSUBDXSGJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=O)OC2=O)OC(=O)CC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=O)OC2=O)OC(=O)CC3=CC=CC=C3 |
Otros números CAS |
132-81-0 |
Sinónimos |
[2,5-dioxo-4-(2-phenylacetyl)oxy-3-furyl] 2-phenylacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
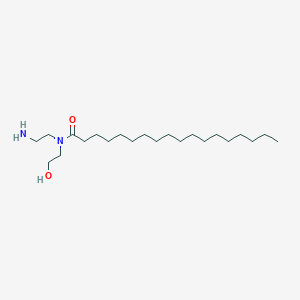
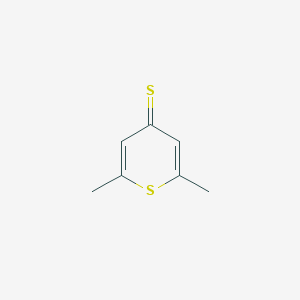
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)

